Cas no 766-02-9 (2-(cyclopent-2-en-1-yl)ethan-1-ol)

2-(Cyclopent-2-en-1-yl)ethan-1-ol is a cyclic unsaturated alcohol with a molecular formula of C₇H₁₂O. This compound features a cyclopentenyl group attached to an ethanol moiety, making it a versatile intermediate in organic synthesis. Its reactive double bond and hydroxyl group enable participation in various chemical transformations, including cycloadditions, esterifications, and nucleophilic substitutions. The compound is particularly useful in the synthesis of fine chemicals, fragrances, and pharmaceutical precursors due to its structural flexibility. Its moderate polarity and stability under standard conditions facilitate handling in laboratory and industrial settings. The presence of both functional groups allows for selective modifications, enhancing its utility in complex molecule construction.
2-(cyclopent-2-en-1-yl)ethan-1-ol structure
766-02-9 structure
Product name:2-(cyclopent-2-en-1-yl)ethan-1-ol
CAS No:766-02-9
MF:C7H12O
MW:112.169582366943
MDL:MFCD22412375
CID:537499
PubChem ID:10964444

2-(cyclopent-2-en-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopentene-1-ethanol
    • 2-cyclopent-2-en-1-ylethanol
    • 2-(cyclopent-2-en-1-yl)ethan-1-ol
    • DTXSID801313353
    • 2-(cyclopent-2-enyl)ethanol
    • EN300-2843686
    • 766-02-9
    • DNITZIKVBPIDEY-UHFFFAOYSA-N
    • 2-cyclopenta-2-en-1-ylethanol
    • 2-cyclopent-2-enyl-1-ethanol
    • SCHEMBL470725
    • MDL: MFCD22412375
    • Inchi: InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h1,3,7-8H,2,4-6H2
    • InChI Key: DNITZIKVBPIDEY-UHFFFAOYSA-N
    • SMILES: C1CC(C=C1)CCO

Computed Properties

  • Exact Mass: 112.08886
  • Monoisotopic Mass: 112.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 86.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

2-(cyclopent-2-en-1-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2843686-0.05g
2-(cyclopent-2-en-1-yl)ethan-1-ol
766-02-9 95.0%
0.05g
$101.0 2025-03-19
Enamine
EN300-2843686-0.5g
2-(cyclopent-2-en-1-yl)ethan-1-ol
766-02-9 95.0%
0.5g
$407.0 2025-03-19
Enamine
EN300-2843686-10.0g
2-(cyclopent-2-en-1-yl)ethan-1-ol
766-02-9 95.0%
10.0g
$2269.0 2025-03-19
Enamine
EN300-2843686-5g
2-(cyclopent-2-en-1-yl)ethan-1-ol
766-02-9 95%
5g
$1530.0 2023-09-07
1PlusChem
1P005JRE-5g
2-Cyclopentene-1-ethanol
766-02-9 95%
5g
$1953.00 2024-04-21
1PlusChem
1P005JRE-500mg
2-Cyclopentene-1-ethanol
766-02-9 95%
500mg
$565.00 2024-04-21
Aaron
AR005JZQ-250mg
2-Cyclopentene-1-ethanol
766-02-9 95%
250mg
$322.00 2025-02-14
Aaron
AR005JZQ-1g
2-Cyclopentene-1-ethanol
766-02-9 95%
1g
$751.00 2025-02-14
Enamine
EN300-2843686-1.0g
2-(cyclopent-2-en-1-yl)ethan-1-ol
766-02-9 95.0%
1.0g
$528.0 2025-03-19
Enamine
EN300-2843686-1g
2-(cyclopent-2-en-1-yl)ethan-1-ol
766-02-9 95%
1g
$528.0 2023-09-07

Additional information on 2-(cyclopent-2-en-1-yl)ethan-1-ol

2-(Cyclopent-2-en-1-yl)ethan-1-ol (CAS No. 766-02-9): A Comprehensive Overview

2-(Cyclopent-2-en-1-yl)ethan-1-ol, also known by its CAS registry number 766-02-9, is a versatile organic compound with a unique structure and a wide range of applications. This compound, which belongs to the class of alcohols, has garnered significant attention in both academic and industrial settings due to its potential in various chemical processes and material syntheses. Recent advancements in synthetic chemistry have further highlighted its role in the development of novel materials and intermediates for pharmaceuticals, agrochemicals, and specialty chemicals.

The molecular structure of 2-(cyclopent-2-en-1-yl)ethan-1-ol consists of a cyclopentene ring substituted with an ethanolic group at the 1-position. This arrangement imparts the compound with interesting physical and chemical properties, including moderate solubility in water and a relatively low melting point. The presence of the cyclopentene ring introduces additional reactivity, making it a valuable substrate for various organic transformations. For instance, recent studies have demonstrated its utility as a precursor for the synthesis of bioactive compounds, leveraging its ability to undergo oxidation, reduction, and cyclization reactions under controlled conditions.

One of the most notable applications of 766-02-9 is in the field of polymer chemistry. Researchers have explored its potential as a monomer for the production of biodegradable polymers, which are increasingly sought after in sustainable materials science. The compound's ability to participate in polymerization reactions under mild conditions has been validated by several recent publications, where it was used to synthesize polyesters with tailored mechanical properties. These polymers exhibit excellent biocompatibility and degradation profiles, making them ideal candidates for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

In addition to its role in polymer synthesis, 2-(cyclopent-2-en-1-y ethan-1 ol) has also found applications in asymmetric catalysis. The compound serves as an efficient ligand precursor in transition metal-catalyzed reactions, enabling the selective formation of chiral centers in complex molecules. Recent breakthroughs in this area have been documented in high-profile journals, where the use of this compound as a chiral auxiliary led to the enantioselective synthesis of several pharmaceutically relevant compounds. Such advancements underscore its importance in modern drug discovery pipelines.

The synthesis of 766-02 9 has been optimized over the years, with researchers developing scalable routes that ensure high yields and purity. One popular method involves the hydroboration–oxidation reaction of cyclopentene derivatives, followed by selective oxidation to introduce the hydroxyl group at the desired position. This approach not only simplifies the synthesis but also minimizes waste generation, aligning with green chemistry principles.

From an environmental standpoint, 766 02 9 exhibits favorable biodegradation characteristics under aerobic conditions. Studies have shown that it can be effectively metabolized by microbial communities, reducing its persistence in aquatic environments. This attribute is particularly important for industries seeking to minimize their ecological footprint while maintaining operational efficiency.

In conclusion, 766 02 9 (2 (cyclopent 2 ene 1 yl)ethan 1 ol) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure enables it to serve as a valuable building block for advanced materials and bioactive molecules while maintaining compatibility with eco-friendly synthetic practices. As research continues to uncover new avenues for its utilization, this compound is poised to play an even more significant role in shaping future innovations across multiple industries.

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